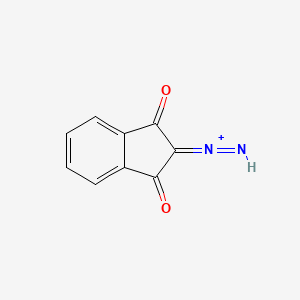![molecular formula C19H21N2S+ B11707785 (E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium](/img/structure/B11707785.png)
(E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium is a synthetic organic compound belonging to the class of styryl dyes. These dyes are known for their vibrant colors and are widely used in various applications, including biological staining, fluorescence microscopy, and as laser dyes. The compound’s structure features a benzo[d]thiazolium core with a dimethylamino group and a styryl moiety, which contribute to its unique photophysical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 3-ethylbenzo[d]thiazolium iodide in the presence of a base such as piperidine. The reaction is carried out in a solvent like ethanol or acetonitrile under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent choice, and reaction time can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered photophysical properties.
Reduction: Formation of reduced derivatives with potential changes in fluorescence characteristics.
Substitution: Formation of substituted derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
(E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical assays and as a sensitizer in photochemical reactions.
Biology: Employed in fluorescence microscopy for staining cellular components, particularly nucleic acids and cell membranes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Mecanismo De Acción
The mechanism of action of (E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium involves its interaction with molecular targets through its styryl and dimethylamino groups. The compound can intercalate into DNA, leading to fluorescence enhancement upon binding. Additionally, its ability to generate reactive oxygen species upon light irradiation makes it effective in photodynamic therapy, where it induces cell death in targeted cancer cells through oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide: Similar structure with a thiomorpholine group instead of a dimethylamino group.
(E)-2-(4-(Dimethylamino)styryl)-1-methylpyridinium iodide: Similar structure with a pyridinium core instead of a benzo[d]thiazolium core.
Uniqueness
(E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium is unique due to its specific combination of a benzo[d]thiazolium core and a dimethylamino-styryl moiety, which imparts distinct photophysical properties. This uniqueness makes it particularly valuable in applications requiring high fluorescence efficiency and photostability .
Propiedades
Fórmula molecular |
C19H21N2S+ |
|---|---|
Peso molecular |
309.5 g/mol |
Nombre IUPAC |
4-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C19H21N2S/c1-4-21-17-7-5-6-8-18(17)22-19(21)14-11-15-9-12-16(13-10-15)20(2)3/h5-14H,4H2,1-3H3/q+1 |
Clave InChI |
YWCGKTACGSLWSG-UHFFFAOYSA-N |
SMILES isomérico |
CC[N+]1=C(SC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)N(C)C |
SMILES canónico |
CC[N+]1=C(SC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11707703.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide](/img/structure/B11707711.png)
![6-[(3,4-Dimethoxybenzoyl)amino]hexanoic acid](/img/structure/B11707715.png)


![N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11707719.png)



![N-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B11707751.png)
![6-morpholino-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B11707756.png)


![(5E)-5-{[5-(4-iodophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11707770.png)
